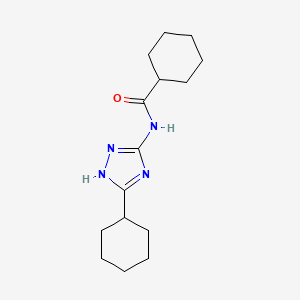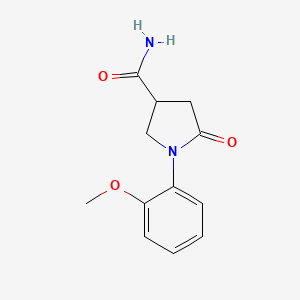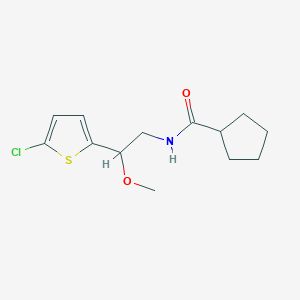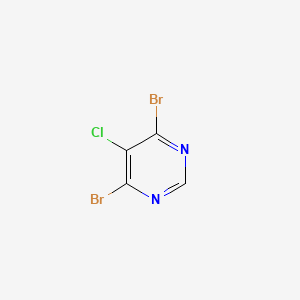
5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It is a white crystalline powder that is commonly used in scientific research to study the dopamine system in the brain. In
Wissenschaftliche Forschungsanwendungen
Radical Cyclization to Aporphines : A study by Estévez et al. (1994) discusses the radical cyclization of bromobenzylisoquinolines and benzylisoquinolin-3-ones, which afford aporphines or novel 5-oxoaporphines and 5-oxodehydroaporphines respectively. This provides a new route to 4,5-dioxoaporphines, indicating potential applications in synthesizing complex organic compounds (Estévez, Villaverde, Estévez, & Castedo, 1994).
Pro-Drug System Development : Berry et al. (1997) synthesized 5-substituted isoquinolin-1-ones via a one-pot Curtius rearrangement. This research indicates potential applications in developing pro-drug systems for selective release of therapeutic drugs in hypoxic solid tumors, demonstrating the compound's relevance in drug delivery systems (Berry, Watson, Whish, & Threadgill, 1997).
Binding Characteristics in Medical Imaging : Chaki et al. (1999) investigated the binding characteristics of a selective ligand for peripheral benzodiazepine receptors in rat brain mitochondria. This study suggests the potential application of similar compounds in medical imaging, particularly for brain studies (Chaki, Funakoshi, Yoshikawa, Okuyama, Okubo, Nakazato, Nagamine, & Tomisawa, 1999).
Synthesis of Heterocyclic Compounds : Kametani et al. (1972) described the synthesis of pentahydro-1-hydroxy-2,11-dimethoxybenzo[b]oxepino[7,6,5-ij]isoquinoline via an intramolecular Ullmann reaction. This indicates the compound's utility in the synthesis of complex heterocyclic compounds, which are often important in pharmaceuticals (Kametani, Fukumoto, & Fujihara, 1972).
Synthesis of Tetrahydroisoquinolines : Clark and Jahangir (1991) demonstrated the synthesis of tetrahydroisoquinolines from N-(tert-butoxycarbonyl)-2-methylbenzylamines. Their method is applicable to the synthesis of chloro and fluoro substituted tetrahydroisoquinolines, indicating the compound's role in synthesizing a range of isoquinoline derivatives (Clark & Jahangir, 1991).
Oxidative Coupling in Organic Synthesis : Huang et al. (2004) discussed the condensation of benzeneacetic acids via a one-pot Bischler–Napieralski reaction, followed by NaBH4 reduction. This research highlights the potential application of the compound in oxidative coupling reactions, important in organic synthesis (Huang, Singh, Chen, & Lee, 2004).
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO2/c24-19-11-9-17(10-12-19)15-25-14-13-20-21(23(25)26)7-4-8-22(20)27-16-18-5-2-1-3-6-18/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJLWBWSTMUHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyano-6-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2603490.png)



![(E)-2-cyano-3-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2603497.png)


![5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2603502.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride](/img/structure/B2603503.png)
![2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2603506.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2603508.png)
